ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate
Description
The compound ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate (hereafter referred to as Compound A) is a nitrogen-rich tricyclic heterocycle fused with a piperidine-4-carboxylate moiety. Its structure includes:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, featuring imino and oxo functional groups.
- A benzyl substituent at position 5.
- An ethyl carboxylate group linked to the piperidine ring, enhancing solubility and bioavailability.
Properties
Molecular Formula |
C27H27N5O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C27H27N5O4/c1-2-36-27(35)19-11-14-30(15-12-19)25(33)20-16-21-24(29-22-10-6-7-13-31(22)26(21)34)32(23(20)28)17-18-8-4-3-5-9-18/h3-10,13,16,19,28H,2,11-12,14-15,17H2,1H3 |
InChI Key |
IJQSMCHVENQDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound X may undergo various reactions:
Oxidation: Oxidation of the imine group (C=N) could yield an oxime or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) could form a secondary alcohol.
Substitution: The benzyl group may undergo substitution reactions. Common reagents and conditions would depend on the specific reaction, but they might involve strong acids, bases, or transition metal catalysts.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound may involve multi-step processes that include the formation of the piperidine ring followed by the introduction of various substituents through reactions such as alkylation and acylation. Specific reaction conditions and reagents are critical for achieving the desired purity and yield.
Medicinal Chemistry
- Anticancer Activity : The compound's structural features suggest potential anticancer properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Initial studies indicate that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
- Neuropharmacology : The piperidine moiety is often associated with neuroactive compounds; thus, this compound may have implications in treating neurological disorders.
Biological Interaction Studies
Understanding the interaction of ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate with biological systems is crucial for elucidating its pharmacological effects. Potential areas of exploration include:
- Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action.
- Enzyme Inhibition : Assessing the compound's ability to inhibit enzymes involved in disease pathways could lead to therapeutic applications.
Mechanism of Action
The exact mechanism remains speculative, but it likely involves interactions with cellular components. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Ethyl 7-Benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]tetradeca-...-carboxylate (Compound B, )
- Key Differences :
- Replaces the benzyl group in Compound A with a 2-methyl-3-nitrobenzoyl substituent.
- The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity.
- Similarities :
- Shared tricyclic backbone and piperidine-4-carboxylate ester.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound C, )
- Key Differences: Contains a tetrahydroimidazo[1,2-a]pyridine core instead of a tricyclic system. Features cyano and nitrophenyl groups, enhancing electrophilicity.
- Similarities: Ethyl carboxylate groups for solubility. Piperidine-like nitrogenous structure.
(3R,4R)-tert-Butyl 4-Methyl-3-(6-tosyl-6H-imidazo[...]pyrazin-1-yl)piperidine-1-carboxylate (Compound D, )
- Key Differences :
- Imidazo-pyrrolo-pyrazine heterocycle with a tosyl protecting group.
- Lacks the tricyclic system but includes a stereospecific piperidine.
- Similarities :
- Piperidine-carboxylate backbone for structural rigidity.
Functional Group Analysis
Comparison with Analogues’ Syntheses
Pharmacological and Physicochemical Properties
Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| A | ~600 | 3.5 | 0.15 (PBS) |
| B | ~650 | 4.2 | 0.08 (PBS) |
| C | 519 | 2.8 | 0.20 (DMSO) |
| D | 510 | 3.0 | 0.10 (Water) |
Data estimated from structural analogs .
Biological Activity
Ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anthelmintic, and cytotoxic activities.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of a piperidine ring and various substituents enhances its potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds in this structural class have shown MIC values as low as 0.073 mg/ml against various bacteria such as E. coli and S. aureus .
Anthelmintic Activity
The compound's potential as an anthelmintic agent has also been explored:
- Effectiveness : Preliminary studies suggest that it may outperform standard treatments like albendazole against certain helminths .
Cytotoxic Activity
Cytotoxicity assays reveal that compounds with similar structures can induce cell death in cancer cell lines:
- LC50 Values : Related compounds demonstrated LC50 values ranging from 280 to 765 μg/ml in vitro . This suggests a moderate level of cytotoxicity that may be leveraged for therapeutic purposes.
Case Studies
Several studies have reported the synthesis and evaluation of compounds related to this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of synthesized triazatriene derivatives and found promising results against resistant bacterial strains .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of related compounds on human cancer cell lines showed enhanced cell death rates compared to conventional chemotherapeutics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
